15beta-Benzoyloxy-13,20-epoxy-3,11beta,12alpha-trihydroxy-2,16-dioxopicras-3-en-21-oic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
15beta-Benzoyloxy-13,20-epoxy-3,11beta,12alpha-trihydroxy-2,16-dioxopicras-3-en-21-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy ring can be reduced to form diols.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy ring can produce diols .
Scientific Research Applications
15beta-Benzoyloxy-13,20-epoxy-3,11beta,12alpha-trihydroxy-2,16-dioxopicras-3-en-21-oic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 15beta-Benzoyloxy-13,20-epoxy-3,11beta,12alpha-trihydroxy-2,16-dioxopicras-3-en-21-oic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and epoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Brusatol: Known for its anticancer properties and similar chemical structure.
Bruceine B: Another compound with a similar epoxy ring and hydroxyl groups, studied for its biological activities.
Uniqueness
15beta-Benzoyloxy-13,20-epoxy-3,11beta,12alpha-trihydroxy-2,16-dioxopicras-3-en-21-oic acid methyl ester is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30O11 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
methyl 3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H30O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,14,16,18-22,30-32H,9-11H2,1-3H3 |
InChI Key |
TUKVWIYSWDDKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Origin of Product |
United States |
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